1-Benzhydrylpiperazine hydrate
CAS No.: 1588441-06-8; 841-77-0
Cat. No.: VC5261396
Molecular Formula: C17H22N2O
Molecular Weight: 270.376
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1588441-06-8; 841-77-0 |
---|---|
Molecular Formula | C17H22N2O |
Molecular Weight | 270.376 |
IUPAC Name | 1-benzhydrylpiperazine;hydrate |
Standard InChI | InChI=1S/C17H20N2.H2O/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H2 |
Standard InChI Key | VHSDFUFIRZBPMS-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.O |
Introduction
Chemical Identity and Structural Characteristics
1-Benzhydrylpiperazine hydrate belongs to the piperazine class of heterocyclic compounds, featuring a benzhydryl group (diphenylmethyl) attached to the piperazine ring. The hydrate form incorporates water molecules into its crystalline lattice, influencing its stability and solubility . Key identifiers include:
Property | Value |
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CAS Number | 1588441-06-8 |
Molecular Formula | |
Molecular Weight | 270.37 g/mol |
IUPAC Name | 1-(Diphenylmethyl)piperazine hydrate |
SMILES | C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.O |
GHS Hazard Statements | H302, H315, H319, H335 |
The compound’s structure is confirmed via nuclear magnetic resonance (NMR) spectroscopy, with distinct signals for methylene protons ( ppm) and carbon atoms ( ppm) . High-resolution mass spectrometry (HRMS) further validates its molecular weight .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-benzhydrylpiperazine hydrate proceeds through a multi-step route:
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Formation of Benzhydrylpiperazine: Boc-piperazine reacts with 1-chloro-4-(chloro(phenyl)methyl)benzene in acetonitrile (ACN) to yield benzhydrylpiperazine .
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Hydrazide Intermediate: Substituted benzoic acids are esterified using hydroxybenzotriazole (HOBT) hydrate and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), followed by hydrazine hydrate treatment to form benzoic acid hydrazides .
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Oxadiazole Cyclization: Hydrazides undergo cyclization to produce oxadiazole derivatives, confirmed by NMR .
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Nucleophilic Substitution: Oxadiazoles react with benzhydrylpiperazine in dimethylformamide (DMF) with potassium hydroxide (KOH) to yield target compounds, with the final hydrate form crystallizing from aqueous-alcoholic media .
Analytical Validation
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NMR Spectroscopy: Disappearance of the –NH proton signal in NMR confirms successful substitution .
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X-ray Diffraction: Distinct diffraction patterns (e.g., peak at 27.4° 2θ) differentiate polymorphic forms .
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Thermal Analysis: Differential scanning calorimetry (DSC) identifies dehydration events, confirming hydrate stability up to 80°C .
Physicochemical Properties
Solubility and Stability
The hydrate form exhibits superior aqueous solubility compared to anhydrous polymorphs, critical for pharmaceutical formulations. In 0.1 N HCl, its solubility exceeds 50 mg/mL, facilitating oral and injectable preparations . Stability studies indicate no degradation under ambient conditions, though prolonged exposure to humidity may induce deliquescence .
Crystalline Forms
Three polymorphs are documented:
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Form A: Anhydrous, prepared via aqueous-alcoholic crystallization; preferred for drug formulations .
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Form B: Anhydrous, less soluble, synthesized in non-polar solvents .
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Dihydrate: Contains two water molecules (8.98% theoretical water content), convertible to Form A via recrystallization .
Pharmacological Applications
Anti-Inflammatory and Analgesic Activity
1-Benzhydrylpiperazine derivatives demonstrate dual COX-2/5-LOX inhibition, reducing prostaglandin and leukotriene production. In murine models, these compounds show 70–85% reduction in paw edema at 10 mg/kg doses, outperforming standard NSAIDs .
Hazard | Precautionary Measures |
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Harmful if swallowed (H302) | Avoid ingestion; use PPE |
Skin irritation (H315) | Wear gloves and protective clothing |
Eye irritation (H319) | Use safety goggles |
Respiratory irritation (H335) | Use in well-ventilated areas |
Handling requires adherence to GHS guidelines, including storage in airtight containers at 2–8°C .
Supplier | Catalog Number | Quantity | Price (USD) |
---|---|---|---|
Fisher Scientific | B37605G | 5 g | 165.90 |
American Custom Chemicals | CHM0386931 | 5 mg | 498.41 |
Ambeed | A809541 | 25 g | 5.00 |
Prices vary by quantity and supplier, with bulk purchases (e.g., 100 g) costing approximately $7.00 .
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